Product packaging for Disodium isoflupredone 21-phosphate(Cat. No.:CAS No. 94088-00-3)

Disodium isoflupredone 21-phosphate

Cat. No.: B1513139
CAS No.: 94088-00-3
M. Wt: 502.4 g/mol
InChI Key: RJCHGSGXNBHMRH-VJVYSMTMSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Disodium Isoflupredone 21-Phosphate, with CAS number 94088-00-3, is a chemically defined compound with the molecular formula C21H26FNa2O8P and a molecular weight of 502.38 g/mol . This compound is supplied as a high-purity reference standard, ideal for analytical research and development. Its primary applications include use in Analytical Method Development (AMD) and Method Validation (AMV) to ensure accuracy and compliance with regulatory standards for pharmaceutical quality control . It is particularly relevant in the development and quality control of corticosteroid-based pharmaceuticals . From a pharmacological perspective, a patent indicates that Isoflupredone and its derivatives, including the 21-phosphate ester, have been investigated for the treatment of motor-associated neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Dementia (FTD), particularly in cases linked to C9orf72 gene mutations . The proposed mechanism of action may involve the modulation of cellular stress pathways, including the attenuation of the unfolded protein response (UPR) and the promotion of mitochondrial biogenesis . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26FNa2O8P B1513139 Disodium isoflupredone 21-phosphate CAS No. 94088-00-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

94088-00-3

Molecular Formula

C21H26FNa2O8P

Molecular Weight

502.4 g/mol

IUPAC Name

disodium;[2-[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate

InChI

InChI=1S/C21H28FO8P.2Na/c1-18-7-5-13(23)9-12(18)3-4-15-14-6-8-20(26,17(25)11-30-31(27,28)29)19(14,2)10-16(24)21(15,18)22;;/h5,7,9,14-16,24,26H,3-4,6,8,10-11H2,1-2H3,(H2,27,28,29);;/q;2*+1/p-2/t14-,15-,16-,18-,19-,20-,21-;;/m0../s1

InChI Key

RJCHGSGXNBHMRH-VJVYSMTMSA-L

SMILES

CC12CC(C3(C(C1CCC2(C(=O)COP(=O)([O-])[O-])O)CCC4=CC(=O)C=CC43C)F)O.[Na+].[Na+]

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC[C@@]2(C(=O)COP(=O)([O-])[O-])O)CCC4=CC(=O)C=C[C@@]43C)F)O.[Na+].[Na+]

Canonical SMILES

CC12CC(C3(C(C1CCC2(C(=O)COP(=O)([O-])[O-])O)CCC4=CC(=O)C=CC43C)F)O.[Na+].[Na+]

Other CAS No.

94088-00-3

Origin of Product

United States

Molecular and Cellular Mechanisms of Action

Glucocorticoid Receptor (GR) Binding and Activation by Isoflupredone (B118300) and its Metabolites

The biological activity of isoflupredone is initiated by its binding to and activation of the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily of ligand-activated transcription factors. nih.govnih.govresearchgate.net This interaction is the pivotal first step that triggers a cascade of molecular events leading to the modulation of gene expression.

Structural Basis of Ligand-Receptor Interaction

The glucocorticoid receptor is a multidomain protein comprising a largely disordered N-terminal domain, a central DNA-binding domain (DBD), and a C-terminal ligand-binding domain (LBD) connected by a flexible hinge region. nih.gov The LBD adopts a classic nuclear receptor structure, forming an α-helical sandwich that creates a ligand-binding cavity. nih.gov The specificity of glucocorticoid binding is achieved through a combination of extensive hydrophobic interactions and a series of hydrogen bonds between the steroid scaffold and the amino acid residues within this pocket. nih.gov

Upon binding of an agonist like isoflupredone, the GR undergoes a conformational change. This transformation is crucial for its subsequent actions, including dissociation from a multiprotein chaperone complex in the cytoplasm, dimerization, and translocation into the nucleus. nih.govnih.gov The ligand-activated GR dimer then interacts with specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby modulating their transcription. nih.govnih.govnih.gov

Comparative Receptor Affinity and Selectivity Studies

The potency of a glucocorticoid is significantly determined by its binding affinity for the glucocorticoid receptor. nih.govnih.gov While specific quantitative data on the receptor affinity of isoflupredone is not extensively detailed in the provided search results, the principles of comparative receptor affinity among corticosteroids are well-established. Different glucocorticoids exhibit varying affinities for the GR, which can influence their therapeutic potency. nih.govnih.gov For instance, studies comparing other glucocorticoids like fluticasone (B1203827) propionate (B1217596) and dexamethasone (B1670325) have shown that fluticasone propionate has a significantly higher affinity for the GR. nih.gov

Glucocorticoid Relative Receptor Affinity (RRA) Compared to Dexamethasone
Dexamethasone1.0
Fluticasone Propionate~10-fold higher
Budesonide~10-fold higher

This table illustrates the concept of relative receptor affinity using examples of other well-studied glucocorticoids, as specific comparative data for isoflupredone was not available in the search results. nih.gov

Bioconversion Pathways and Enzymatic Activation of Disodium (B8443419) Isoflupredone 21-Phosphate

Disodium isoflupredone 21-phosphate is a water-soluble prodrug, designed to be inactive until it undergoes enzymatic conversion in the body. researchgate.netresearchgate.netnih.gov This strategy is often employed to improve the physicochemical properties of a drug, such as its solubility, to facilitate administration. researchgate.netmagtech.com.cn

Role of Alkaline Phosphatases in Prodrug Hydrolysis

The activation of phosphate (B84403) ester prodrugs of corticosteroids, such as this compound, is primarily mediated by alkaline phosphatases (APs). researchgate.netresearchgate.netnih.gov These ubiquitous enzymes catalyze the hydrolysis of phosphate monoesters, cleaving the phosphate group from the parent molecule. nih.govnih.gov In the case of this compound, alkaline phosphatases hydrolyze the 21-phosphate ester bond, releasing the active glucocorticoid, isoflupredone. researchgate.net This enzymatic conversion is a critical step for the drug to become pharmacologically active. researchgate.net

Metabolic Fate and Active Metabolite Generation

Following the hydrolysis of the phosphate group by alkaline phosphatases, the active metabolite, isoflupredone, is generated. drugbank.com Isoflupredone is a synthetic corticosteroid and the primary molecule responsible for the therapeutic effects. wikipedia.orgmedchemexpress.com Further metabolism of isoflupredone can occur, leading to the formation of various other metabolites. nih.gov The disposition of isoflupredone and its metabolites has been studied in various animal species, with concentrations being measured in plasma, urine, and synovial fluid. nih.gov

Downstream Genomic and Non-Genomic Signaling Pathways

Once activated, isoflupredone, through its binding to the GR, initiates both genomic and non-genomic signaling pathways to exert its effects. nih.govnih.govresearchgate.net

The genomic pathway is the classical mechanism of glucocorticoid action. nih.govresearchgate.net Upon translocation to the nucleus, the ligand-bound GR dimer directly binds to GREs on the DNA, leading to the transactivation or transrepression of target genes. nih.govnih.govnih.gov Transactivation involves the increased expression of anti-inflammatory proteins, while transrepression involves the suppression of pro-inflammatory transcription factors like NF-κB and AP-1. nih.govresearchgate.net These genomic effects typically occur over hours to days and are responsible for many of the long-term therapeutic actions of glucocorticoids. researchgate.netrmtcnet.com

Signaling Pathway Mediator Mechanism Typical Onset
GenomicCytosolic/Nuclear GRDirect binding to DNA (GREs) to regulate gene transcription.Hours to days
Non-GenomicMembrane-bound GR / Cytosolic GRActivation of cytoplasmic signaling cascades (e.g., kinase pathways).Seconds to minutes

Gene Regulation and Transcriptional Modulation

The primary mechanism by which isoflupredone, like other corticosteroids, modulates cellular function is through the regulation of gene transcription. rmtcnet.comnih.gov This process is mediated by the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor. mdpi.com

In its inactive state, the glucocorticoid receptor resides in the cytoplasm as part of a large multiprotein complex. Upon binding with a glucocorticoid ligand such as isoflupredone, the receptor undergoes a conformational change, dissociates from the complex, and translocates into the nucleus. mdpi.com Once in the nucleus, the ligand-activated receptor dimerizes and interacts with specific DNA sequences known as Glucocorticoid Response Elements (GREs). mdpi.com

The binding of the isoflupredone-GR complex to GREs can lead to two main outcomes:

Transactivation: The GR complex recruits coactivator proteins to the promoter regions of target genes, leading to an increase in their transcription. This mechanism is responsible for the synthesis of anti-inflammatory proteins. A key example is the up-regulation of IκBα (Inhibitor of kappa B alpha), a protein that plays a crucial role in suppressing the pro-inflammatory NF-κB pathway. nih.gov

Transrepression: The GR complex can also inhibit gene expression. This is often achieved by interfering with the activity of other transcription factors, such as NF-κB and AP-1, preventing them from binding to their respective DNA response elements and driving the expression of pro-inflammatory genes. Another mechanism involves binding to negative GREs (nGREs), which recruits corepressor complexes to the DNA, actively repressing gene transcription. mdpi.comnih.gov

The potency of a corticosteroid is closely related to its binding affinity for the glucocorticoid receptor. While specific quantitative data for isoflupredone's relative receptor affinity (RRA) is not detailed in the reviewed literature, comparing the affinities of other common glucocorticoids provides context for how structural differences influence activity. nih.govnih.gov

Interactive Table: Relative Receptor Affinity of Various Glucocorticoids This table compares the binding affinity of several corticosteroids to the human glucocorticoid receptor, relative to dexamethasone. Data for isoflupredone is not available in the cited sources but the comparison illustrates the range of potencies within this drug class.

Corticosteroid Relative Receptor Affinity (RRA)¹
Dexamethasone 100 (Reference)
Budesonide 855
Fluticasone Propionate 1775
Mometasone Furoate 2244
Fluticasone Furoate 2989

¹ Data sourced from studies on human lung glucocorticoid receptors. nih.gov

Intracellular Signaling Cascades Affected by Glucocorticoid Activity

The transcriptional changes induced by isoflupredone have significant downstream consequences for key intracellular signaling cascades that regulate inflammation, cell survival, and proliferation. The most prominent of these are the NF-κB and MAPK pathways.

Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. nih.govnih.gov A multitude of pro-inflammatory stimuli, including cytokines like TNF-α and IL-1β, activate this pathway. nih.gov In its inactive state, NF-κB is held in the cytoplasm by the inhibitory protein IκBα. Upon stimulation, IκBα is phosphorylated and degraded, allowing NF-κB to move into the nucleus and activate the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. nih.govnih.gov

Glucocorticoids, and by extension isoflupredone, potently inhibit the NF-κB pathway through several mechanisms:

Direct Induction of IκBα Synthesis: As a product of GR-mediated transactivation, the increased synthesis of IκBα enhances the sequestration of NF-κB in the cytoplasm, preventing its nuclear translocation and subsequent activity. nih.gov

Direct Protein-Protein Interaction: The activated glucocorticoid receptor can directly bind to components of the NF-κB complex, preventing them from binding to DNA. nih.gov

Modulation of the MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathways (including JNK, p38, and ERK) are critical signaling routes that control a wide range of cellular processes, including inflammation, apoptosis, and stress responses. nih.govnih.gov Glucocorticoids are known to interfere with MAPK signaling, which contributes to their anti-inflammatory effects. Research on various compounds shows that inhibition of the MAPK pathway is a key mechanism in reducing the production of inflammatory mediators. nih.gov For instance, the inflammatory cytokine IL-1β, whose effects can be mitigated by isoflupredone acetate (B1210297), is a known activator of the MAPK pathway. medchemexpress.com By suppressing MAPK activity, glucocorticoids can down-regulate the expression of numerous inflammatory genes.

Interactive Table: Summary of Glucocorticoid Effects on Key Signaling Pathways

Signaling Pathway General Effect of Glucocorticoids Key Molecular Mechanism
NF-κB Pathway Potent Inhibition Increased synthesis of the inhibitor protein IκBα; direct interference with NF-κB transcription factors. nih.govnih.gov

| MAPK Pathways | Inhibition / Modulation | Interference with pathway components (e.g., JNK, p38); suppression of upstream activators. nih.govnih.gov |

Synthetic Methodologies and Chemical Derivatization

Chemical Synthesis Routes for Disodium (B8443419) Isoflupredone (B118300) 21-Phosphate

The synthesis of Disodium Isoflupredone 21-Phosphate begins with the parent steroid, Isoflupredone (also known as 9α-Fluoroprednisolone). wikipedia.orgnih.gov The primary transformation is the phosphorylation of the hydroxyl group at the C21 position. This is a critical step that converts the poorly water-soluble isoflupredone into a highly water-soluble phosphate (B84403) ester, facilitating different applications.

A general and effective method for creating 21-phosphate esters of corticosteroids involves reacting the steroid's 21-hydroxyl group with a suitable phosphorylating agent. google.comacs.org One established approach utilizes a one-pot procedure with reagents like tetrabutylammonium (B224687) hydrogen phosphate and trichloroacetonitrile. mdpi.com This method has proven successful for the synthesis of other corticosteroid phosphates, such as Budesonide 21-phosphate, and is adaptable for Isoflupredone. mdpi.com

The reaction proceeds by activating the 21-hydroxyl group of Isoflupredone, making it susceptible to nucleophilic attack by the phosphate donor. Following the phosphorylation step, the resulting Isoflupredone 21-phosphate, which is an acidic mono-ester nih.govsynzeal.com, is neutralized. To obtain the disodium salt, the acidic phosphate ester is carefully titrated with a sodium-based alkaline solution, such as sodium hydroxide, until a neutral pH is achieved, resulting in the formation of this compound. mdpi.comsielc.como2hdiscovery.co An alternative historical method involves reacting a 21-diiodo steroid derivative with a salt of phosphoric acid. google.com

Table 1: Overview of Synthesis Steps for this compound

Step Description Key Reagents
1. Starting Material Isoflupredone is used as the precursor molecule. Isoflupredone
2. Phosphorylation The hydroxyl group at the C21 position is esterified to a phosphate group. Phosphorylating agent (e.g., tetrabutylammonium hydrogen phosphate, trichloroacetonitrile)

| 3. Neutralization | The resulting acidic phosphate ester is converted to its disodium salt. | Sodium Hydroxide (NaOH) or other sodium base |

Derivatization Strategies for Modified Isoflupredone Analogues

Derivatization of the isoflupredone molecule is crucial for creating analogues with modified properties and for facilitating analytical studies. These strategies primarily target the hydroxyl groups or introduce isotopic labels.

Synthesis of Isoflupredone Acetate (B1210297) and other Esters

Isoflupredone acetate is a common ester derivative used extensively in veterinary medicine. wikipedia.orgmedchemexpress.com Its synthesis involves the esterification of the 21-hydroxyl group of isoflupredone. A typical laboratory and industrial synthesis method involves reacting Isoflupredone with acetyl chloride or acetic anhydride, often in the presence of a base like pyridine (B92270) to catalyze the reaction and neutralize the resulting acid. chemicalbook.comquickcompany.in

The general principle of esterification can be extended to produce a variety of other isoflupredone esters. By reacting isoflupredone with different acyl halides or anhydrides, a range of analogues with varying lipophilicity and pharmacokinetic profiles can be generated. These derivatization reactions are fundamental in modifying the parent compound for specific applications. nih.gov

Deuteration and Isotopic Labeling for Metabolic Pathway Elucidation

To understand how isoflupredone is processed within a biological system, researchers employ isotopic labeling. nih.gov This involves replacing specific hydrogen atoms in the steroid's structure with their heavier isotope, deuterium (B1214612) (²H), or carbon atoms with ¹³C. nih.gov

A general method for introducing deuterium into the steroid backbone involves a multi-step process. nih.gov For instance, starting with a Δ(5)-steroid, the synthesis can proceed through the formation of a 6-oxo-3α,5α-cyclosteroid intermediate. A base-catalyzed exchange using deuterium oxide (D₂O) introduces deuterium atoms at positions adjacent to the ketone, such as C-7. Subsequent reduction of the 6-oxo group with a deuterated reducing agent like sodium borodeuteride can introduce another deuterium atom at C-6. Rearrangement of this intermediate yields the desired deuterated steroid. nih.gov

Once administered, the isotopically labeled isoflupredone and its metabolites can be tracked and identified using mass spectrometry. The distinct mass shift created by the deuterium or ¹³C label allows for clear differentiation from endogenous compounds, providing an unambiguous way to elucidate metabolic pathways, identify novel metabolites, and study the compound's pharmacokinetics. nih.govnih.gov

Purification and Characterization Techniques for Synthetic Products

The successful synthesis of this compound and its analogues requires robust methods for purification and structural confirmation.

Initial purification of synthetic steroids often involves extraction with organic solvents followed by repeated crystallization. britannica.comgoogle.com This classical technique is effective for removing significant impurities. However, for achieving high purity, especially for analytical and pharmaceutical applications, chromatographic methods are indispensable. britannica.com

High-Performance Liquid Chromatography (HPLC) is the cornerstone of steroid purification. rsc.org Reversed-phase HPLC, using columns like C18, can effectively separate the target compound from starting materials, by-products, and other impurities based on differences in polarity. lcms.czsielc.comacs.org The mobile phase composition, typically a mixture of water with organic solvents like acetonitrile (B52724) or methanol, can be adjusted (either isocratically or via a gradient) to optimize the separation of closely related steroid structures. lcms.cznih.gov For large-scale purification, semi-preparative HPLC is employed. rsc.org

Once the product is purified, its identity and structure must be unequivocally confirmed. A combination of spectroscopic techniques is used for this characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for elucidating the precise molecular structure. ¹H NMR provides information about the arrangement of hydrogen atoms, while ¹³C NMR details the carbon skeleton. nih.gov For organophosphate compounds like this compound, ³¹P NMR is particularly crucial. It confirms the presence of the phosphate group and provides information about its chemical environment, with distinct chemical shifts observed for organophosphates. nih.govacs.orgnih.govcapes.gov.br

Mass Spectrometry (MS) : MS is used to determine the molecular weight and elemental formula of the synthesized compound. acs.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous confirmation of the chemical formula. acs.org When coupled with liquid chromatography (LC-MS), it is also a powerful tool for separating and identifying the compound in complex mixtures. nih.gov

Table 2: Summary of Purification and Characterization Techniques

Technique Purpose Key Details
Crystallization Initial purification to remove bulk impurities. britannica.comgoogle.com Exploits differences in solubility between the product and impurities.
High-Performance Liquid Chromatography (HPLC) High-purity separation of the target compound. rsc.orglcms.cz Typically uses reversed-phase columns (e.g., C18) and a water/acetonitrile/methanol mobile phase.
Nuclear Magnetic Resonance (NMR) Complete structural elucidation. nih.govacs.org ¹H and ¹³C NMR define the steroid core; ³¹P NMR confirms the phosphate group. nih.gov

| Mass Spectrometry (MS) | Confirmation of molecular weight and elemental formula. acs.org | HRMS provides high mass accuracy; LC-MS is used for analysis in mixtures. nih.gov |

Pharmacokinetic and Pharmacodynamic Research in Pre Clinical Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

The ADME profile of isoflupredone (B118300) has been characterized in several animal species, with a significant focus on equine models due to its therapeutic applications in performance horses.

Following administration, isoflupredone is rapidly absorbed into the systemic circulation. In equine subjects, intra-articular administration of isoflupredone acetate (B1210297) results in detectable plasma concentrations of isoflupredone.

In a study involving racing-fit adult Thoroughbred horses that received a single 8 mg intra-articular dose of isoflupredone acetate, the maximum plasma concentration (Cmax) of isoflupredone was observed. For horses that had synovial fluid collected, the Cmax was 1.76 ± 0.526 ng/mL at a time to maximum concentration (Tmax) of 4.0 ± 1.31 hours. In horses that did not have synovial fluid collected, the Cmax was 1.63 ± 0.243 ng/mL at a Tmax of 4.75 ± 0.5 hours nih.gov.

Another study in horses with lipopolysaccharide-induced synovitis reported a higher Cmax of 2.45 ± 0.61 ng/mL at an earlier Tmax of 2.5 ± 0.75 hours, suggesting that inflammation can influence the rate and extent of systemic absorption. In this model, plasma concentrations of isoflupredone were quantifiable for up to 72 hours post-administration researchgate.net.

Interactive Table: Plasma Pharmacokinetic Parameters of Isoflupredone in Horses

Animal Model Cmax (ng/mL) Tmax (hours)
Exercised Thoroughbred Horses (with synovial fluid collection) 1.76 ± 0.526 4.0 ± 1.31
Exercised Thoroughbred Horses (without synovial fluid collection) 1.63 ± 0.243 4.75 ± 0.5
Horses with Lipopolysaccharide-Induced Synovitis 2.45 ± 0.61 2.5 ± 0.75

Following intra-articular administration, isoflupredone concentrations in the synovial fluid are significantly higher than in plasma and are detectable for a more extended period. This localized disposition is critical for its therapeutic effect in joint inflammation.

In exercised Thoroughbred horses receiving an 8 mg intra-articular dose of isoflupredone acetate, isoflupredone was detected in the injected joint (right antebrachiocarpal) for an average of 8.38 ± 5.21 days. It was also detected in the communicating middle carpal joint for an average of 2.38 ± 0.52 days, demonstrating local distribution within the joint capsule nih.gov.

In a model of acute synovitis, isoflupredone was detectable in the synovial fluid for up to 96 hours post-administration. The presence of inflammation appeared to shorten the detection time compared to non-inflamed joints researchgate.net.

Isoflupredone and its metabolites are primarily excreted in the urine. The elimination half-life from plasma is a key parameter in determining the duration of systemic exposure.

In exercised Thoroughbred horses, the plasma elimination half-life (t½β) of isoflupredone was determined to be 24.2 hours nih.gov. Urine analysis in these horses showed that isoflupredone concentrations were below the limit of detection by 7 days post-administration nih.gov. In horses with induced synovitis, isoflupredone was undetectable in the urine by 72 hours after administration researchgate.net.

Comparative Pharmacodynamic Studies in Animal Disease Models

The pharmacodynamic effects of isoflupredone have been evaluated in models of localized and systemic inflammation, providing insights into its therapeutic activity.

In equine models of lipopolysaccharide-induced synovitis, intra-articular administration of isoflupredone has demonstrated significant anti-inflammatory effects. A notable reduction in joint circumference was observed in the isoflupredone-treated group compared to a saline control group at 24 and 48 hours post-drug administration. Furthermore, a significant difference in pain-free joint flexion was noted between the treated and control groups on day 4 post-treatment, indicating an improvement in joint function researchgate.net.

The systemic effects of isoflupredone have been investigated in lactating dairy cows with mastitis induced by gram-negative bacterial endotoxin. In these studies, intravenous administration of isoflupredone acetate was evaluated for its impact on systemic signs of inflammation.

When compared with untreated mastitic control cows, those treated with isoflupredone did not show measurable differences in heart rate, rectal temperature, or rumen motility. Similarly, there were no statistically significant differences in milk production following the induction of mastitis between the treated and untreated groups. However, in healthy cows not challenged with endotoxin, isoflupredone administration did result in a higher heart rate compared to untreated healthy controls.

Interactive Table: Systemic Pharmacodynamic Responses in Bovine Endotoxin-Induced Mastitis

Parameter Isoflupredone-Treated Mastitic Cows vs. Untreated Mastitic Cows Healthy Isoflupredone-Treated Cows vs. Healthy Untreated Cows
Heart Rate No measurable difference Higher
Rectal Temperature No measurable difference Not reported
Rumen Motility No measurable difference Not reported
Milk Production No statistically significant difference Not reported

Influence of Inflammation on Drug Disposition in Animal Joints

The presence of inflammation within a joint can significantly alter the local environment, potentially impacting the disposition and, consequently, the pharmacokinetic profile of intra-articularly administered drugs. Research in equine models has provided valuable insights into how inflammation, often induced experimentally using lipopolysaccharide (LPS), affects the pharmacokinetics of isoflupredone.

A study investigating the intra-articular administration of isoflupredone acetate in horses with LPS-induced synovitis revealed notable differences in drug concentrations compared to non-inflamed joints. In the presence of inflammation, the maximum plasma concentration (Cmax) of isoflupredone was observed to be higher, and the time to reach this peak concentration (Tmax) was shorter. nih.govresearchgate.net Specifically, in an inflamed joint model, the Cmax was reported as 2.45 ± 0.61 ng/mL at a Tmax of 2.5 ± 0.75 hours. nih.govresearchgate.net This is in contrast to studies in non-inflamed joints where a lower Cmax of 1.53 ng/mL and a longer Tmax of 3.34 hours were recorded. researchgate.net

The rate of absorption of isoflupredone from the synovial fluid into the plasma (Kap) was also found to be more rapid in the presence of acute synovitis. researchgate.net Modeling of the pharmacokinetic data indicated that the absorption rate constant increased from 0.077 1/h in non-inflamed joints to 0.107 1/h in inflamed joints. researchgate.net This suggests that the inflammatory state, possibly through increased vascular permeability, facilitates a quicker entry of the drug into the systemic circulation.

Interestingly, while the systemic absorption appears to be faster in inflamed joints, the detection time of isoflupredone in the blood was comparable to that in non-inflamed joints, with concentrations falling below the limit of detection by 48 to 72 hours post-administration in both scenarios. nih.govresearchgate.net However, the duration of detectable isoflupredone concentrations within the synovial fluid of the inflamed joint was shorter, being no longer detectable by 96 hours. nih.govresearchgate.net This is a shorter duration compared to a previous study in non-inflamed joints where isoflupredone was detectable in the synovial fluid of most horses at 4 days, and in one case, for as long as 14 to 21 days. researchgate.net

These findings collectively suggest that while inflammation may lead to a more rapid initial systemic exposure to isoflupredone following intra-articular administration, it may also contribute to a faster clearance of the drug from the synovial fluid.

Table 1: Comparison of Isoflupredone Pharmacokinetic Parameters in Horses Following Intra-Articular Administration in Inflamed vs. Non-Inflamed Joints

Parameter Inflamed Joint (LPS-induced synovitis) Non-Inflamed Joint
Maximum Plasma Concentration (Cmax) 2.45 ± 0.61 ng/mL 1.53 ng/mL
Time to Maximum Plasma Concentration (Tmax) 2.5 ± 0.75 hours 3.34 hours
Plasma Detection Time < 72 hours < 48 hours
Synovial Fluid Detection Time < 96 hours Up to 14-21 days in some cases
Rate of Absorption from Synovial Fluid (Kap) 0.107 1/h 0.077 1/h

Species-Specific Pharmacokinetic Variability

The pharmacokinetic profile of a drug can exhibit significant variability across different species due to physiological and metabolic differences. While isoflupredone is utilized in various animal species, comprehensive comparative pharmacokinetic data is not extensively available in the public domain for all species. The majority of detailed pharmacokinetic research has been conducted in horses.

In horses, following a single intra-articular administration of 8 mg of isoflupredone acetate into a non-inflamed antebrachiocarpal joint, the maximum measured plasma isoflupredone concentrations were reported to be between 1.63 ± 0.243 ng/mL and 1.76 ± 0.526 ng/mL. The time to reach these maximum concentrations was approximately 4.0 ± 1.31 to 4.75 ± 0.5 hours. The plasma beta half-life in this study was determined to be 24.2 hours. Isoflupredone concentrations in plasma were below the limit of detection by 48 hours.

Similarly, in swine, isoflupredone has been used in research settings to study the effects of glucocorticoids. However, detailed pharmacokinetic studies outlining the absorption, distribution, metabolism, and excretion of isoflupredone in this species are not widely published.

The lack of publicly available, direct comparative pharmacokinetic studies of isoflupredone across different veterinary species highlights an area for future research. Such studies would be invaluable for optimizing dosing regimens and understanding the therapeutic index of the compound in a wider range of animals.

Table 2: Pharmacokinetic Parameters of Isoflupredone in Different Animal Species Following a Single Administration

Species Administration Route Dose Cmax Tmax Plasma Half-life (t½)
Horse Intra-articular 8 mg 1.63 - 1.76 ng/mL 4.0 - 4.75 hours 24.2 hours
Cattle Data not available Data not available Data not available Data not available Data not available
Swine Data not available Data not available Data not available Data not available Data not available

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Isoflupredone (B118300) and its Metabolites in Biological Matrices

Chromatography is a powerful and reliable separation technique capable of handling the complex mixtures often encountered in biological samples. unl.edu Various chromatographic methods are employed to separate disodium (B8443419) isoflupredone 21-phosphate and its metabolites from endogenous components within biological fluids and tissues.

Liquid chromatography combined with tandem mass spectrometry (LC-MS/MS) is a leading technique for the bioanalysis of drugs and their metabolites due to its high selectivity and sensitivity. nih.goviajps.com The development of a robust LC-MS/MS method is a multi-step process that involves optimizing both the chromatographic separation and the mass spectrometric detection. youtube.com

Method development for disodium isoflupredone 21-phosphate would begin with the selection of an appropriate ionization technique, most commonly electrospray ionization (ESI), which can be operated in either positive or negative ion mode. youtube.com The choice of mobile phase, including modifiers like formic acid, is critical for achieving good chromatographic peak shape and efficient ionization. sielc.comnih.gov The separation is typically performed on a reverse-phase column, such as a C18 column. nih.govyoutube.com

Validation of the LC-MS/MS method is essential to ensure its reliability and reproducibility for its intended purpose. wisdomlib.org Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov

Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte. japsonline.com

Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision). japsonline.com

Limit of Detection (LOD) and Lower Limit of Quantitation (LLOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively. nih.govnih.gov

Recovery: The efficiency of the sample preparation process in extracting the analyte from the biological matrix. nih.gov

Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions. japsonline.com

A study on the simultaneous analysis of 44 corticosteroids, including isoflupredone, utilized a Zorbax C18 column with a mobile phase consisting of 0.02% formic acid in water and acetonitrile (B52724). nih.gov The mass spectrometric analysis was performed on a high-resolution mass spectrometer. nih.gov For the analysis of corticosteroids in equine plasma, a liquid-liquid extraction procedure was employed. nih.gov The method was validated for parameters including detection limits (0.01–0.05 ng/mL) and limits of quantification (0.1–0.5 ng/mL). nih.gov

Table 1: Example LC-MS/MS Method Parameters for Corticosteroid Analysis

ParameterCondition
Chromatography
ColumnZorbax C18 (4.6 x 150 mm, 3.5 µm) nih.gov
Mobile Phase A0.02% Formic Acid in Water nih.gov
Mobile Phase BAcetonitrile nih.gov
Mass Spectrometry
InstrumentThermo Scientific Q Exactive high-resolution accurate mass spectrometer nih.gov
Ionization ModePositive Ion Mode nih.gov
Capillary Temperature320°C nih.gov
Capillary Voltage4 kV nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of components in a mixture. longdom.org It is a fundamental tool in pharmaceutical analysis for applications such as purity testing and stability studies. longdom.org HPLC operates by separating compounds based on their interactions with a stationary phase packed in a column and a mobile phase pumped under high pressure. longdom.org

For the analysis of this compound, a reverse-phase HPLC method can be employed. sielc.com One such method utilizes a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For applications requiring mass spectrometric compatibility, phosphoric acid is replaced with formic acid. sielc.com This method is scalable and can be used for the isolation of impurities in preparative separation and is also suitable for pharmacokinetic studies. sielc.com

Table 2: Example HPLC Method Parameters for this compound Analysis

ParameterCondition
ColumnNewcrom R1 sielc.com
Mobile PhaseAcetonitrile, Water, and Phosphoric Acid (or Formic Acid for MS compatibility) sielc.com
ApplicationAnalysis of this compound, Impurity Isolation, Pharmacokinetics sielc.com

Bioanalytical Method Validation for Pre-Clinical Research Samples

Bioanalytical method validation is the process of establishing that a specific method for the quantitative measurement of an analyte in a given biological matrix is reliable and reproducible for the intended use. wisdomlib.org This is a critical step in drug discovery and development, supporting pharmacokinetic and toxicokinetic studies. nih.gov The validation process for pre-clinical research samples must demonstrate the method's performance and reliability. wisdomlib.org

Key aspects of bioanalytical method validation include:

Accuracy and Precision: Determined by analyzing replicate sets of quality control (QC) samples at different known concentrations. wisdomlib.org

Sensitivity and Selectivity: Ensuring the method can accurately measure the analyte without interference from the biological matrix. wisdomlib.org

Standard Curve and Limits of Quantification: Establishing a reliable relationship between instrument response and analyte concentration, including the lowest quantifiable concentration (LLOQ). wisdomlib.org

Recovery and Stability: Assessing the efficiency of the extraction process and the stability of the analyte during sample handling and storage. wisdomlib.org

For pre-clinical research involving new chemical entities, it is crucial to have validated bioanalytical methods to ensure the quality and integrity of the data generated.

Quantitative Analysis of Impurities and Related Substances

The characterization and quantification of impurities and related substances in bulk drug materials and pharmaceutical products are of increasing importance for ensuring the quality and safety of drugs. pageplace.de Modern analytical techniques, particularly chromatography and spectroscopy, allow for the detection and structural elucidation of impurities down to very low levels. pageplace.de

The quantitative analysis of impurities related to this compound involves methods capable of separating these closely related compounds from the main active pharmaceutical ingredient. HPLC is a common technique for this purpose. sielc.com The evaluation of impurity profiles is a key aspect of drug quality control. pageplace.de

For biotechnology-derived products, impurity determination can be challenging as impurities may be present at very low levels and can be complex mixtures. chromatographyonline.com Often, relative quantitation using peak areas in an HPLC chromatogram compared to the main peak is employed. chromatographyonline.com It is also possible to prepare mixtures of the drug substance with known amounts of isolated impurities to calculate the theoretical percent impurity, assuming similar UV absorption properties. chromatographyonline.com

Efficacy Research in Animal Disease Models

Anti-inflammatory Efficacy in Equine Joint Inflammation Models

Isoflupredone (B118300) acetate (B1210297) is recognized for its use in treating joint inflammation in performance horses. nih.gov Research has utilized established experimental models, such as lipopolysaccharide (LPS)-induced synovitis, to investigate its efficacy. nih.gov In these models, the introduction of LPS into a joint mimics the acute inflammation seen in some joint diseases, providing a controlled environment to study the effects of therapeutic agents. nih.gov

Assessment of Inflammatory Biomarkers in Synovial Fluid and Plasma

Studies on exercised Thoroughbred horses have explored the impact of intra-articular administration of isoflupredone acetate on inflammatory and matrix-related gene expression in synovial fluid. nih.gov Following administration, microarray and qRT-PCR analyses revealed changes in the expression levels of numerous genes. nih.gov Specifically, the expression of the anti-inflammatory gene ANXA-1 (lipocortin) was significantly increased, while the expression of pro-inflammatory and matrix-degrading genes such as IL23A, MMP1, and MMP9 were significantly decreased. nih.gov These effects on gene expression were observed for up to 42 days post-administration, suggesting a prolonged biological effect that outlasts the detection of the drug in plasma and synovial fluid. nih.gov

In a study involving an LPS-induced synovitis model, the pharmacokinetics of isoflupredone were characterized. nih.gov Following a single intra-articular dose of isoflupredone acetate, the maximum plasma concentration of isoflupredone was 2.45 ± 0.61 ng/mL, reached at 2.5 ± 0.75 hours. nih.gov The drug was no longer quantifiable in plasma by 72 hours and was not detectable in synovial fluid by 96 hours post-administration. nih.gov The clearance from an inflamed joint appeared to be more rapid compared to a non-inflamed joint, which is thought to be due to increased blood flow and vascular permeability associated with inflammation. nih.gov

Interactive Table: Pharmacokinetic Parameters of Isoflupredone in an Equine LPS-Induced Synovitis Model

ParameterValueUnit
Maximum Plasma Concentration (Cmax)2.45 ± 0.61ng/mL
Time to Maximum Plasma Concentration (Tmax)2.5 ± 0.75hours
Time to Undetectable in Plasma< 72hours
Time to Undetectable in Synovial Fluid< 96hours

Objective Evaluation of Lameness and Joint Function

Objective measurements are crucial for assessing the efficacy of treatments for lameness. nih.govresearchgate.net In the LPS-induced synovitis model, objective assessments of joint function were performed following treatment with isoflupredone acetate. nih.gov A significant decrease in joint circumference was observed in the isoflupredone-treated group compared to the saline control group at 24 and 48 hours post-treatment. nih.gov Furthermore, a significant difference in pain-free joint flexion was noted between the treatment and saline groups on day 4 post-treatment. nih.gov

Lameness scores, a key indicator of pain and joint dysfunction, were also evaluated. nih.gov Prior to LPS administration, all horses were sound (lameness score of 0). nih.gov Twelve hours after LPS administration, lameness scores ranged from 1 to 4. nih.gov Following treatment with isoflupredone, lameness scores were reduced, with significant differences observed between the isoflupredone and saline groups on days 5 and 10. nih.gov

Therapeutic Potential in Bovine Respiratory Disease Models

Bovine Respiratory Disease (BRD) is a significant cause of morbidity and mortality in cattle, particularly in feedlot settings. nih.govnih.govmdpi.com Research has investigated the use of isoflupredone acetate as an adjunctive therapy in models of BRD.

Impact on Clinical Signs and Feedlot Performance Parameters

In a study using weanling heifers with experimentally induced Mannheimia haemolytica bronchopneumonia, the combination of oxytetracycline (B609801) and isoflupredone acetate (OXY-ISO) was evaluated. phypha.ir This study found that treatment with OXY-ISO prevented the reduction in dry-matter intake and average daily gain (ADG) that was observed in untreated and oxytetracycline-only treated heifers during the first week after infection. phypha.ir The OXY-ISO group also showed a faster clinical improvement. phypha.ir

Interactive Table: Effect of Isoflupredone Acetate as Adjunctive Therapy in BRD

Study ModelAntibioticKey Findings
Mannheimia haemolytica bronchopneumonia in heifersOxytetracyclinePrevented reduction in feed intake and ADG in the first week; faster clinical improvement. phypha.ir
BRD in high-risk stocker calvesFlorfenicol (B1672845)Tendency for greater ADG between days 14-28; no difference in overall ADG or medical costs. nih.gov

Adjunctive Therapy in Bacterial Bronchopneumonia

The use of isoflupredone acetate as an adjunct to antimicrobial therapy is a key area of investigation. In the Mannheimia haemolytica bronchopneumonia model, isoflupredone acetate appeared to be a useful clinical adjunct to oxytetracycline treatment. phypha.ir By mitigating the negative impacts on feed intake and weight gain in the acute phase of the disease, it may support a faster recovery. phypha.ir

Similarly, in the study with high-risk stocker calves, isoflupredone acetate was used as an ancillary therapy to florfenicol for BRD. nih.gov The observed changes in neutrophil and lymphocyte counts are consistent with the known physiological effects of corticosteroids. nih.gov

Investigational Applications in Neurodegenerative Animal Models

There is no direct research available from the conducted searches on the investigational applications of disodium (B8443419) isoflupredone 21-phosphate in neurodegenerative animal models. While other glucocorticoids have been studied in the context of neuroinflammation and neurodegeneration, specific data on isoflupredone in this area is lacking. nih.gov

Studies in TDP-43 Associated Models

Research investigating the specific efficacy of Disodium isoflupredone 21-phosphate in animal models of TDP-43 proteinopathy is not available in the current scientific literature. However, studies on the broader class of glucocorticoids in a relevant mouse model provide some context. A study using transgenic mice that overexpress the 25 kDa C-terminal fragment of TDP-43 (TgTDP-25), a model that develops features of frontotemporal lobar degeneration (FTLD-TDP), has explored the impact of glucocorticoids. nih.gov The findings from this research indicated that the administration of glucocorticoids can increase the levels of soluble TDP-25 and worsen cognitive deficits. nih.gov The mechanism for this effect is suggested to be linked to alterations in the glutathione (B108866) redox state. nih.gov This study highlights that glucocorticoids, which are known to be elevated during stress and with age, may have a role in exacerbating the pathogenesis of TDP-43 proteinopathies. nih.gov

It is important to note that these findings are based on the general action of glucocorticoids and not on the specific effects of this compound. The study suggests that therapeutic approaches aimed at managing glucocorticoid levels might be beneficial in slowing the progression of these disorders. nih.gov

Research in C9orf72 Associated Models

There is currently no available scientific literature or published research on the efficacy of this compound in animal models associated with the C9orf72 gene mutation.

Comparative Efficacy with Other Synthetic Glucocorticoids in Animal Studies

The comparative efficacy of isoflupredone with other synthetic glucocorticoids has been evaluated in veterinary medicine, particularly in horses with recurrent airway obstruction (RAO), also known as 'heaves'. One study directly compared the therapeutic effects of isoflupredone acetate with dexamethasone (B1670325) in horses suffering from this condition. nih.gov

Both isoflupredone and dexamethasone were found to be effective in improving lung function in the affected horses, with significant improvements observed starting from day 3 of treatment and lasting throughout the treatment and subsequent wash-out period. nih.gov This suggests that isoflupredone is as effective as dexamethasone in controlling the clinical signs of equine 'heaves'. nih.gov

The following table summarizes the key findings of this comparative study:

Parameter Isoflupredone Acetate Group Dexamethasone Group Reference
Clinical EfficacySignificant improvement in lung functionSignificant improvement in lung function nih.gov
Onset of ActionImprovement started on Day 3Improvement started on Day 3 nih.gov

In terms of relative anti-inflammatory potency, the MSD Veterinary Manual provides a comparison of various corticosteroids. This information is crucial for understanding the potential therapeutic activity of isoflupredone in relation to other commonly used glucocorticoids.

Corticosteroid Anti-inflammatory Potency (relative to hydrocortisone) Relative Mineralocorticoid Potency (relative to hydrocortisone) Duration of Action Reference
Hydrocortisone11Short (~12 hours)
Prednisone50.8Intermediate (~24 hours) msdvetmanual.com
Prednisolone50.8Intermediate (~24 hours) msdvetmanual.com
Methylprednisolone50.5Intermediate (~24 hours) msdvetmanual.com
Isoflupredone 25 25 Long (~48–72 hours) msdvetmanual.com
Dexamethasone250Long (~48–72 hours) msdvetmanual.com
Betamethasone (B1666872)250Long (~48–72 hours) msdvetmanual.com

As shown in the table, isoflupredone has a high anti-inflammatory potency, comparable to that of dexamethasone and betamethasone. msdvetmanual.com However, unlike dexamethasone and betamethasone which have negligible mineralocorticoid activity, isoflupredone possesses significant mineralocorticoid effects. msdvetmanual.commsdvetmanual.com This is an important consideration in its clinical use. msdvetmanual.com

Future Directions and Emerging Research Avenues

Exploration of Novel Glucocorticoid Receptor Modulators Derived from the Isoflupredone (B118300) Scaffold

The therapeutic efficacy of glucocorticoids is intrinsically linked to their interaction with the glucocorticoid receptor (GR). However, their broad physiological impact can lead to undesirable side effects. nih.govfrontiersin.org Modern drug development aims to create Selective Glucocorticoid Receptor Modulators (SEGRMs), which are compounds that can separate the anti-inflammatory effects (transrepression) from the metabolic side effects (transactivation). nih.govfrontiersin.org

The isoflupredone molecule, with its established glucocorticoid activity, represents a foundational structure, or "scaffold," for designing novel modulators. Future research could focus on chemically modifying this scaffold to alter its binding affinity and functional interaction with the GR. The goal is to develop derivatives that retain or enhance the desired anti-inflammatory properties while minimizing the molecular actions that lead to adverse effects like immunosuppression or metabolic disturbances. nih.gov

Research in this area would involve:

Rational Chemical Design: Systematically altering the functional groups on the isoflupredone steroid nucleus.

High-Throughput Screening: Testing newly synthesized derivatives in cell-based assays to rapidly assess their activity on the GR and their downstream effects on gene expression.

Preclinical Evaluation: Advancing promising candidates into animal models of inflammatory disease to evaluate their in vivo efficacy and safety profiles compared to the parent compound. nih.gov

The development of such modulators from the isoflupredone scaffold holds the potential to deliver more targeted and safer anti-inflammatory therapies in veterinary practice. frontiersin.org

Advanced Delivery Systems and Formulation Research for Enhanced Animal Bioavailability

The method of drug delivery significantly influences a compound's effectiveness. For disodium (B8443419) isoflupredone 21-phosphate, research into advanced delivery systems is a critical frontier for enhancing its bioavailability and therapeutic index in animal patients. mdpi.com Current formulations include injectable solutions and topical preparations. nexgenvetrx.comvcahospitals.com However, emerging technologies offer the potential for more controlled and targeted administration. nih.gov

Future formulation research could explore several innovative platforms:

Liposomes and Polymeric Micelles: Encapsulating isoflupredone within these nano-sized vesicles can improve its solubility, protect it from premature degradation, and facilitate targeted delivery to inflamed tissues. mdpi.com

In Situ-Forming Gels: These are liquid formulations that solidify into a gel depot upon injection, providing a sustained release of the drug over an extended period. nih.gov This could reduce the frequency of administration, which is particularly beneficial in managing chronic conditions in livestock and companion animals.

Nanoparticles: The use of biodegradable polymeric or inorganic nanoparticles can offer precise control over the drug release profile. nih.govnih.gov For instance, hydro-apatite, a nanosized ceramic, can carry glucocorticoids on its surface for slow release. mdpi.com

The table below summarizes potential advanced delivery systems and their theoretical advantages for isoflupredone.

Delivery SystemPotential Advantages for IsoflupredoneRelevant Research Fields
PEGylated Liposomes Increased circulation time, improved solubility, targeted delivery to inflamed sites.Nanomedicine, Pharmaceutics mdpi.com
In Situ-Forming Gels Sustained, long-acting release; reduced dosing frequency; improved compliance.Veterinary Drug Delivery nih.gov
Polymeric Nanoparticles Controlled release kinetics, potential for cell-specific targeting, protection of the drug.Material Science, Pharmacology nih.gov
Inorganic Scaffolds Slow, localized release, suitable for applications like intra-articular injections.Biomaterials, Nanotechnology mdpi.com

Studies on the pharmacokinetics of isoflupredone acetate (B1210297) in horses after intra-articular administration have already demonstrated the importance of understanding drug disposition in specific compartments, a concept that would be central to developing these advanced systems. nih.gov

Omics-based Approaches to Elucidate Pharmacogenomic and Proteomic Responses in Animal Models

The "omics" revolution—encompassing genomics, proteomics, and metabolomics—offers powerful tools to understand the complex biological responses to drugs. Applying these approaches to isoflupredone in animal models could provide unprecedented insights into its mechanism of action and the variability in patient response.

Pharmacogenomics: This field studies how an animal's genetic makeup influences its response to a drug. For isoflupredone, pharmacogenomic studies could identify genetic variations in the glucocorticoid receptor or other pathway-related genes that correlate with treatment efficacy or susceptibility to side effects. nih.govresearchgate.net This knowledge could one day lead to personalized dosing strategies for different breeds or species.

Proteomics: This involves the large-scale study of proteins. A proteomic analysis of tissues from animals treated with isoflupredone would reveal the full spectrum of protein expression changes induced by the drug. This could help to identify novel biomarkers of drug effect and toxicity and provide a deeper understanding of its anti-inflammatory and metabolic actions. nih.gov

Metabolomics: This is the study of small molecules, or metabolites, within cells and tissues. It can provide a real-time snapshot of the physiological impact of a drug, offering further clues into its beneficial and adverse effects.

By integrating these omics datasets, researchers could build comprehensive models of isoflupredone's action, paving the way for more predictable and effective use in clinical practice.

Computational Modeling and In Silico Approaches for Structure-Activity Relationship (SAR) and Prodrug Design

Computational, or in silico, methods have become indispensable in modern drug discovery and development. These approaches use computer simulations to predict how a molecule will behave, saving significant time and resources compared to traditional laboratory experiments.

For isoflupredone, these techniques could be applied in two key areas:

Structure-Activity Relationship (SAR) Studies: SAR explores the relationship between a molecule's chemical structure and its biological activity. mdpi.com By creating computational models of the glucocorticoid receptor, researchers can simulate how different chemical modifications to the isoflupredone scaffold would affect its binding and activation of the receptor. researchgate.net This allows for the virtual screening of thousands of potential derivatives to identify candidates with a higher likelihood of success before they are ever synthesized in a lab.

Prodrug Design: Disodium isoflupredone 21-phosphate is a classic example of a prodrug—an inactive compound that is converted into the active drug (isoflupredone) within the body. The phosphate (B84403) group is added to increase water solubility for injection. Computational modeling could be used to design novel prodrugs of isoflupredone with different properties, such as altered rates of conversion to the active form or improved targeting to specific tissues. This could lead to formulations with better pharmacokinetic profiles and enhanced therapeutic effects.

The table below outlines how in silico approaches could guide future research on isoflupredone.

Computational ApproachResearch ObjectiveExpected Outcome
Molecular Docking Predict the binding of isoflupredone derivatives to the glucocorticoid receptor.Ranking of potential derivatives based on binding affinity and mode.
Quantum Mechanics Analyze the electronic properties of the isoflupredone scaffold.Understanding of chemical reactivity to guide synthetic modifications.
Pharmacophore Modeling Identify the key chemical features required for GR activation.A 3D model to guide the design of new, selective modulators.
ADMET Prediction In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity.Early-stage filtering of drug candidates to reduce late-stage failures.

Research into Resistance Mechanisms and Strategies to Overcome Them in Animal Pathophysiology

Glucocorticoid resistance, where cells or tissues become less responsive to treatment, is a significant clinical challenge that can limit the effectiveness of drugs like isoflupredone. nih.govnih.gov This phenomenon can be primary (innate) or acquired after prolonged exposure to the drug. nih.gov The underlying mechanisms are complex and can involve multiple factors. nih.govresearchgate.net

Future research in veterinary medicine should focus on understanding and overcoming glucocorticoid resistance in the context of animal diseases. Key areas of investigation include:

Mechanisms of Resistance:

Glucocorticoid Receptor (GR) Alterations: Investigating mutations in the GR gene, changes in the expression levels of different GR isoforms (e.g., GRα vs. GRβ), and post-translational modifications that reduce receptor function. nih.govnih.gov

Inflammatory Signaling Pathways: Studying how pro-inflammatory transcription factors, such as NF-κB and AP-1, can interfere with GR signaling and promote a state of resistance. nih.gov

Drug Efflux Pumps: Examining the role of membrane transporters that can actively pump glucocorticoids out of target cells, thereby reducing their intracellular concentration. nih.gov

Strategies to Overcome Resistance:

Combination Therapy: Combining isoflupredone with other drugs that can restore glucocorticoid sensitivity. For example, using agents that inhibit the signaling pathways known to cause resistance.

Dose and Schedule Optimization: Investigating alternative dosing regimens that may prevent the development of acquired resistance.

Development of Novel SEGRMs: As discussed earlier, creating new modulators that are less susceptible to resistance mechanisms is a primary goal. frontiersin.org

Understanding why some animals or specific diseases (like certain forms of equine asthma or canine inflammatory bowel disease) respond poorly to isoflupredone is crucial for improving therapeutic outcomes and ensuring animal welfare. veterinary-practice.comncsu.edu

Q & A

Q. What are the key steps for synthesizing Disodium isoflupupredone 21-phosphate, and how can structural purity be validated?

  • Methodological Answer : Synthesis typically involves phosphorylation of the parent corticosteroid at the 21-hydroxyl group, followed by disodium salt formation. For example, Budesonide 21-phosphate disodium salt is synthesized via phosphorylation using POCl₃ or similar agents, followed by neutralization with sodium hydroxide . Structural validation requires nuclear magnetic resonance (NMR) to confirm phosphate ester formation and high-performance liquid chromatography (HPLC) to assess purity (>98%) . Sodium counterion stoichiometry can be confirmed via atomic absorption spectroscopy (AAS) .

Q. How should researchers characterize the physicochemical properties of Disodium isoflupupredone 21-phosphate?

  • Methodological Answer : Key parameters include:
  • Solubility : Test in water, methanol, and ethanol (e.g., Betamethasone 21-phosphate disodium salt is freely soluble in water but sparingly soluble in methanol ).
  • Stability : Conduct accelerated degradation studies under varying pH (e.g., 4.0–9.0) and temperature (25–40°C) to identify hydrolysis-sensitive conditions. Monitor degradation via HPLC .
  • Hygroscopicity : Use dynamic vapor sorption (DVS) to assess moisture absorption, critical for storage protocol design .

Q. What analytical methods are recommended for quantifying Disodium isoflupupredone 21-phosphate in biological matrices?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 240–260 nm) is standard. For example, Dexamethasone 21-phosphate disodium salt is quantified using a C18 column, mobile phase of acetonitrile/water (30:70 v/v), and flow rate of 1.0 mL/min . Mass spectrometry (LC-MS/MS) improves sensitivity for low-concentration in vivo samples (e.g., plasma or synovial fluid) .

Advanced Research Questions

Q. How can researchers design in vivo studies to evaluate anti-inflammatory efficacy while controlling for corticosteroid cross-reactivity?

  • Methodological Answer :
  • Model Selection : Use murine inflammation models (e.g., hind limb compression-induced crush syndrome or collagen-induced arthritis) .
  • Dosing : Test multiple doses (e.g., 0.1–5.0 mg/kg) administered intravenously to mimic clinical routes. Include a saline control and a comparator corticosteroid (e.g., Dexamethasone) to assess specificity .
  • Biomarkers : Measure serum cytokines (IL-6, TNF-α) and tissue histopathology to differentiate isoform-specific effects from general glucocorticoid activity .

Q. What experimental strategies mitigate enzymatic degradation of Disodium isoflupupredone 21-phosphate in biological systems?

  • Methodological Answer :
  • Enzyme Inhibition : Co-administer alkaline phosphatase inhibitors (e.g., levamisole) in vitro or in vivo to prolong half-life .
  • Nanoparticle Encapsulation : Use poly(lactic/glycolic acid) (PLGA) or PEG-PLGA nanoparticles to shield the compound from phosphatases. For example, Betamethasone disodium phosphate encapsulated in PLGA nanoparticles showed sustained release and reduced enzymatic cleavage in arthritis models .

Q. How can researchers resolve contradictions in pharmacokinetic data across preclinical studies?

  • Methodological Answer :
  • Study Design : Standardize parameters such as animal strain, sampling timepoints, and analytical methods. For instance, discrepancies in Betamethasone 21-phosphate bioavailability were traced to variations in HPLC detection limits .
  • Data Normalization : Use allometric scaling to adjust for interspecies differences in metabolic rates. Cross-validate findings with radiolabeled tracer studies (³H or ¹⁴C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.